molecular formula C6H8N2OS B14051872 5-Amino-N-methylthiophene-2-carboxamide

5-Amino-N-methylthiophene-2-carboxamide

Cat. No.: B14051872
M. Wt: 156.21 g/mol
InChI Key: YSEDTOYWRSDHQN-UHFFFAOYSA-N
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Description

5-Amino-N-methylthiophene-2-carboxamide is a heterocyclic compound with the molecular formula C6H8N2OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

5-Amino-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the amino group at the 5-position can enhance its reactivity and potential for forming hydrogen bonds, which can be important for its biological activity .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

5-amino-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,7H2,1H3,(H,8,9)

InChI Key

YSEDTOYWRSDHQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(S1)N

Origin of Product

United States

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